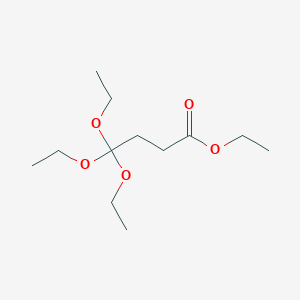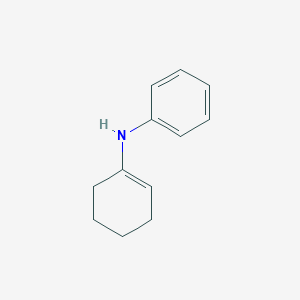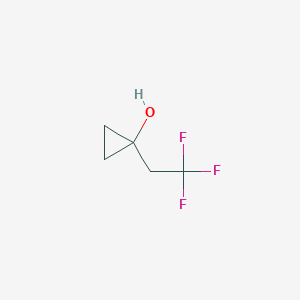
1-(2,2,2-trifluoroethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-trifluoroethyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropanol ring substituted with a trifluoroethyl group.
Preparation Methods
The synthesis of 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethanol and a suitable catalyst to facilitate the reaction . Industrial production methods may involve more complex processes to ensure high yield and purity, often utilizing advanced catalytic systems and optimized reaction conditions .
Chemical Reactions Analysis
1-(2,2,2-trifluoroethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Scientific Research Applications
1-(2,2,2-trifluoroethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(2,2,2-trifluoroethyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also contains a trifluoroethyl group but differs in its functional group and reactivity.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H7F3O |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-4(9)1-2-4/h9H,1-3H2 |
InChI Key |
KRVMZDAAXUIYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B8720501.png)
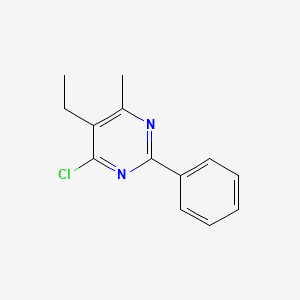
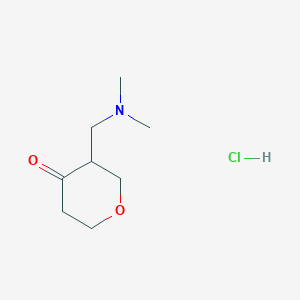
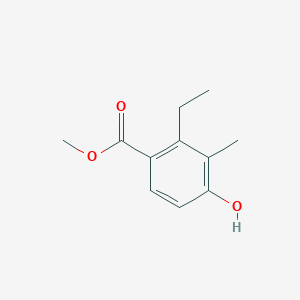
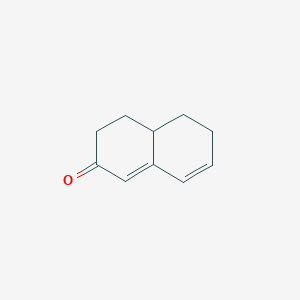
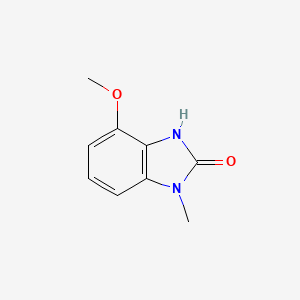
![1-Hydroxymethyl-7,7-dimethyl-bicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8720545.png)
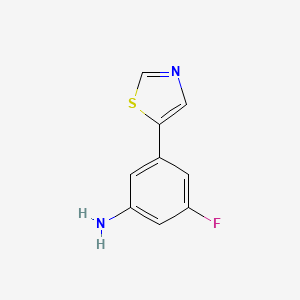
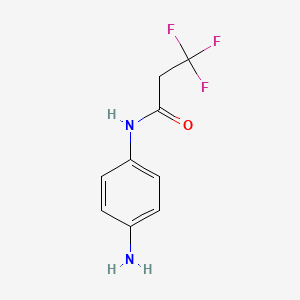
![3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)
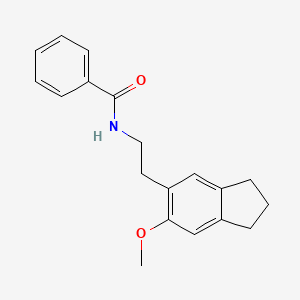
![N-Methyl-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B8720579.png)
